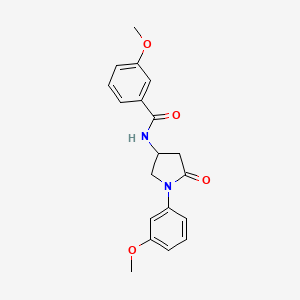

3-methoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide is a chemical compound commonly known as MMMP. It is a synthetic compound that has been studied for its potential applications in scientific research. MMMP has been found to have a unique mechanism of action that makes it a promising tool for studying various biochemical and physiological processes. In

Scientific Research Applications

Synthesis and Neuroleptic Activity

Benzamide derivatives have been synthesized and studied for their potential neuroleptic (antipsychotic) activities. For instance, studies on benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines have shown significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential in treating psychosis with fewer side effects due to their structure-activity relationship (Iwanami et al., 1981).

Enantioselective Synthesis

Research into the enantioselective synthesis of piperidines from methylpyroglutamate highlights the chemical flexibility and utility of benzamide derivatives in creating complex molecular structures, which are important in the development of pharmacologically active compounds (Calvez et al., 1998).

Molecular Structural Analysis and Antioxidant Activity

A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed both experimentally and theoretically, showcasing its antioxidant properties. This type of research underscores the potential of benzamide derivatives in contributing to the understanding of molecular structures and their functionalities (Demir et al., 2015).

Hyperbranched Aromatic Polyamide Synthesis

Benzamide derivatives have also been utilized in the synthesis of hyperbranched aromatic polyamides, demonstrating their utility in creating materials with specific physical properties, such as solubility in various solvents, which is significant for materials science applications (Yang et al., 1999).

Corrosion Inhibition Studies

Studies on benzamide derivatives, specifically those with methoxy substituents, have shown their efficacy as corrosion inhibitors for mild steel in acidic conditions. This research highlights the practical applications of benzamide derivatives in industrial settings, providing insights into their protective properties against corrosion (Mishra et al., 2018).

Mechanism of Action

properties

IUPAC Name |

3-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-16-7-3-5-13(9-16)19(23)20-14-10-18(22)21(12-14)15-6-4-8-17(11-15)25-2/h3-9,11,14H,10,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGDRCMUTMAWHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2659049.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2659050.png)

![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2659052.png)

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2659059.png)

![N-(1,3-benzodioxol-5-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2659061.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2659064.png)

![4-[7-(4-chlorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide](/img/structure/B2659065.png)

![1-[(Thiomorpholin-4-yl)carboximidoyl]guanidine](/img/structure/B2659067.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-2-ylmethanone](/img/structure/B2659069.png)